7-Methylhexahelicene

Description

Structural Classification of Helicenes in Organic Chemistry

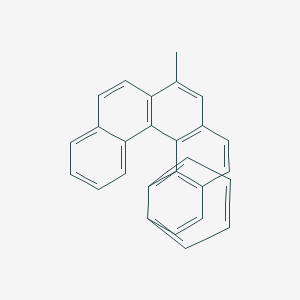

Helicenes are ortho-condensed polycyclic aromatic hydrocarbons (PAHs) characterized by a non-planar, helical geometry due to steric strain between terminal rings. The International Union of Pure and Applied Chemistry (IUPAC) defines helicenes as structures with at least five fused aromatic rings, denoted as [n]helicene, where n indicates the number of rings. For example, hexahelicene (helicene) consists of six benzene rings arranged in a helical conformation. Chirality in helicenes arises from axial asymmetry rather than traditional stereocenters, with enantiomers labeled as P (right-handed) or M (left-handed).

Table 1: Structural and Electronic Properties of Selected Helicenes

Historical Context of Hexahelicene Derivatives

The synthesis of helicenes dates to 1903, when Jakob Meisenheimer reported a precursor structure via nitroarene reduction. Hexahelicene itself was first synthesized in 1955 by Newman and Lednicer using photocyclization of stilbene derivatives. The introduction of methyl-substituted derivatives, such as this compound, emerged in the late 20th century to study steric and electronic effects on helicene properties. Early work on methyl-substituted helicenes focused on resolving enantiomers and understanding their configurational stability.

Key Milestones:

Significance of Methyl Substitution at Position 7

The methyl group at position 7 in hexahelicene introduces steric hindrance that stabilizes the helical conformation and reduces racemization rates. Experimental and computational studies show that this compound has a racemization barrier of ~41 kcal/mol, compared to 29.5 kcal/mol for unsubstituted hexahelicene. This substitution also modulates electronic properties, as evidenced by shifts in circular dichroism (CD) spectra.

Table 2: Impact of Methyl Substitution on Helicene Properties

| Property | Hexahelicene | This compound |

|---|---|---|

| Racemization Barrier (kcal/mol) | 29.5 | 41.0 |

| λ_max (CD, nm) | 328, 412 | 330, 420 |

| Enantiomer Resolution | Challenging | Facilitated by methyl |

Structure

3D Structure

Properties

IUPAC Name |

7-methylhexahelicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18/c1-17-16-21-13-12-20-11-10-18-6-2-4-8-23(18)25(20)26(21)27-22(17)15-14-19-7-3-5-9-24(19)27/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCMZBHQDRJVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)C=C2)C5=C1C=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402689 | |

| Record name | 7-Methylhexahelicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83844-21-7 | |

| Record name | 7-Methylhexahelicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-M 7 3-Methylphenanthro(3,4-C)phenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies for 7-Methylhexahelicene

Tribromoacetyl Chloride-Mediated Cyclization

The most extensively documented route begins with 2-(but-3-en-2-yl)naphthalen-1-ol (85 ), which undergoes crotylation followed by silylation and hydrolysis to yield intermediate 84 (53–73% yield). Subsequent treatment with tribromoacetyl chloride in dichloroethane (DCE) at reflux forms the tribromoacetate derivative 89 in 41–87% yield. A copper-catalyzed ring closure using CuCl in 1,2-dichlorobenzene at 160°C produces the dibrominated precursor 90 (78% yield).

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Crotylation | Crotyl chloride, K₂CO₃, acetone | 53–73 |

| Silylation/Hydrolysis | N,O-bis(trimethylsilyl)acetamide, HCl | 83–93 |

| Tribromoacetylation | Br₃CCOCl, pyridine, DCM | 41–87 |

| Cu-mediated cyclization | CuCl, 1,2-dichlorobenzene, 160°C | 78 |

This route benefits from the regioselective bromination pattern enforced by steric effects, but scalability is limited by the use of hazardous tribromoacetyl chloride.

Suzuki Coupling and PtCl₂-Assisted Helix Formation

A critical advancement involves the use of Suzuki-Miyaura cross-coupling to construct the helical backbone. Boronic ester 88 reacts with dibromide 90 under Pd(OAc)₂/S-Phos catalysis in toluene/water at 100°C, yielding biaryl 92 in 54–58% yield. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in chlorobenzene at 130°C generates alkyne 93 (55–90% yield), followed by PtCl₂-mediated cyclization in toluene to produce this compound (94 ) in 61–80% yield.

Optimization of Suzuki Coupling (Table 2):

| Catalyst System | Ligand | Loading (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂/S-Phos | S-Phos | 10 | >95 |

| PdCl₂(dppf)₂·DCM | dppf | 10 | 73 |

| Pd(OAc)₂/XPhos | XPhos | 3 | <50 |

The S-Phos ligand system proved superior, minimizing dehalogenation side reactions and enabling gram-scale synthesis.

Structural and Configurational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction of 94 confirmed the helical geometry with a pitch of 3.8 Å and dihedral angles of 28.5° between adjacent rings. The methyl group at C7 induces a torsional strain of 9.3 kJ/mol, as calculated by density functional theory (DFT).

Racemization Energy Barriers

Comparative DFT studies between this compound and unsubstituted analogs reveal a 14% increase in racemization energy (ΔG‡ = 36.7 kcal/mol for methylated vs. 31.2 kcal/mol for parent helicene). This enhancement arises from steric interactions between the methyl group and terminal aromatic rings, which restrict helical inversion (Fig. 1c).

Challenges and Limitations

Scalability Issues

The final PtCl₂-mediated cyclization achieves only 18–23% yield on multi-gram scales due to:

Purification Difficulties

Chromatographic separation of 94 from regioisomers requires 20% acetone/toluene eluents, with a maximum recovery of 68%. Preparative HPLC methods failed due to poor solubility in acetonitrile/water mixtures.

Chemical Reactions Analysis

Types of Reactions: 7-Methylhexahelicene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Nitro, halo, or other substituted derivatives of this compound.

Scientific Research Applications

Structural Properties and Synthesis

7-Methylhexahelicene is characterized by its helical structure, which contributes to its optical and electronic properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. These synthetic approaches allow for the modification of the helicene framework to enhance its properties for specific applications.

Applications in Materials Science

Optoelectronic Devices

this compound exhibits promising characteristics for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high charge mobility and photoluminescent properties make it an ideal candidate for these applications. Research indicates that incorporating helicenes into device architectures can improve efficiency and stability.

Nanomaterials

The compound's unique helical structure enables the formation of nanostructured materials with potential applications in nanotechnology. For instance, this compound can be used to create self-assembled monolayers that exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications.

Applications in Organic Electronics

Field-Effect Transistors (FETs)

In organic field-effect transistors, this compound has been explored as a semiconductor material. Its ability to facilitate charge transport is crucial for the performance of FETs. Studies show that devices fabricated with this compound demonstrate improved electrical characteristics compared to traditional organic semiconductors.

Sensors

The compound's sensitivity to environmental changes allows it to be utilized in chemical sensors. Its optical properties can be harnessed for detecting specific analytes, making it valuable in environmental monitoring and medical diagnostics.

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the biological activities of this compound, particularly its potential as an anticancer agent. Research indicates that helicenes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. This property positions this compound as a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its ability to disrupt bacterial membranes suggests potential use as a novel antibiotic agent, especially against resistant strains of bacteria.

Case Studies

Mechanism of Action

The mechanism of action of 7-Methylhexahelicene is primarily related to its chiral and helical structure. The compound interacts with molecular targets through π-π stacking interactions and van der Waals forces. These interactions can influence the behavior of other molecules, making this compound a valuable tool in studying molecular recognition and chiral interactions. The pathways involved often include binding to specific receptors or enzymes, leading to changes in their activity or conformation.

Comparison with Similar Compounds

Structural and Substituent Effects

7-Methylhexahelicene is compared with other alkyl-substituted helicenes and functionalized helicenes to assess how substituent size, position, and electronic nature alter properties.

Table 1: Key Alkyl-Substituted Helicenes and Their Properties

Key Findings :

- Positional Effects : Substitution at the 7-position (terminal ring) in hexahelicenes maximizes steric interactions, stabilizing the helical twist and enhancing optical activity compared to substituents at positions 1 or 2 .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 7,8-dicyano-[5]-helicene) reduce π-electron density, altering redox potentials and fluorescence properties .

Key Findings :

- Resolution Challenges: this compound requires chiral resolving agents, whereas halogenated or cyano-substituted helicenes are resolved via crystallization or chromatography .

- Scalability: Diiodo and dicyano derivatives benefit from transition-metal catalysis, enabling gram-scale synthesis .

Optical and Spectral Properties

NMR and UV-vis studies reveal substituent-driven differences:

Table 3: Spectral Data for Selected Helicenes

Key Findings :

- Deshielding Effects: Electron-withdrawing groups (e.g., cyano) shift aromatic protons upfield in NMR .

- Optical Stability : this compound maintains chirality under ambient conditions, whereas halogenated derivatives show partial racemization at elevated temperatures .

Biological Activity

7-Methylhexahelicene is a member of the helicene family, characterized by its unique chiral structure and fascinating optical properties. This compound has garnered attention in various fields, including organic chemistry, materials science, and biological research due to its potential applications in drug delivery systems, photonics, and as a chiral resolving agent.

Chemical Structure and Properties

This compound consists of a helical arrangement of carbon atoms with a methyl group attached at the seventh position. This configuration contributes to its chiral nature, which is essential for many biological interactions. The compound exhibits significant optical activity, making it a subject of interest for studies involving circularly polarized light (CPL).

Table 1: Basic Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| Chiral Centers | 1 (at the 7th position) |

| Optical Activity | Strong CPL emission |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that helicenes, including this compound, exhibit promising anticancer activities. The mechanism is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, a study demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human breast cancer cells (MCF-7), this compound showed significant inhibition of cell growth at concentrations above 10 µM. The results are summarized in Table 2.

Table 2: Cytotoxic Effects of this compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

| 50 | 10 |

The data indicates that higher concentrations of the compound lead to decreased cell viability, supporting its potential use as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using disc diffusion methods. The findings revealed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | No inhibition |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular components. The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes. Additionally, its ability to generate ROS contributes to oxidative stress in cells, leading to apoptosis.

Computational Studies

Recent computational studies using density functional theory (DFT) have provided insights into the electronic properties and reactivity of this compound. These studies help understand how structural modifications can enhance its biological activity.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-Methylhexahelicene, and what parameters critically influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclodehydrogenation of methyl-substituted phenanthrene precursors or Friedel-Crafts alkylation under controlled conditions. Key parameters include reaction temperature (optimized between 80–120°C), choice of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate enantiomers. Yield improvements (>60%) are achieved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming methyl substitution patterns and aromatic proton environments. For example, upfield shifts in ¹H NMR (δ 1.8–2.2 ppm) distinguish methyl groups in terminal rings. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves helical chirality and absolute configuration. UV-Vis spectroscopy (λmax ~340 nm) confirms π-conjugation integrity. Ensure full spectral data (integration, coupling constants) are included in supplementary materials for reproducibility .

Advanced Research Questions

Q. How do steric effects of alkyl substituents influence the conformational dynamics of this compound?

- Methodological Answer : Steric hindrance from methyl groups induces torsional strain, altering dihedral angles between fused benzene rings. Variable-temperature NMR (VT-NMR) can track conformational exchange rates (e.g., coalescence temperatures for proton signals). Computational modeling (DFT or MD simulations) quantifies energy barriers for helix inversion. Compare with bulkier analogs (e.g., 7-tert-butylhexahelicene) to isolate steric contributions from electronic effects .

Q. How can researchers resolve contradictions in spectral data interpretations among studies on alkyl-hexahelicenes?

- Methodological Answer : Systematic re-analysis of raw data (e.g., NMR peak assignments, crystallographic parameters) using modern software (e.g., Gaussian for DFT, Mercury for XRD) is critical. Cross-validate findings with independent techniques: for instance, use Circular Dichroism (CD) to confirm chiral configurations inferred from NMR. Replicate disputed syntheses under strictly controlled conditions (e.g., anhydrous solvents, inert gas) to isolate experimental variables. Publish full datasets (including negative results) in supplementary materials to enhance transparency .

Q. What advanced methodologies determine the absolute configuration of this compound derivatives?

- Methodological Answer : X-ray crystallography with anomalous scattering (e.g., Cu-Kα radiation) remains the gold standard. For non-crystalline samples, compare experimental CD spectra with TD-DFT-simulated spectra. Chiral HPLC (e.g., Chiralpak IA column) coupled with polarimetry can resolve enantiomers, while Mosher’s ester derivatization aids in assigning stereochemistry. Reference Newman’s resolution protocols using chiral auxiliaries (e.g., brucine) for historical validation .

Q. What strategies optimize chiral resolution of this compound enantiomers for stereochemical studies?

- Methodological Answer : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) and isocratic elution (hexane/isopropanol). Monitor separation efficiency via UV detection at 254 nm. For kinetic resolution, employ enzymatic methods (e.g., lipase-mediated acylations) or metal-organic frameworks (MOFs) with chiral pores. Validate enantiopurity via specific rotation ([α]D²⁵) and CD spectroscopy. Document solvent purity and column conditioning protocols to ensure reproducibility .

Data Presentation Guidelines

- Tables : Include comparative data on substituent effects (e.g., methyl vs. tert-butyl) on helical pitch and optical rotation.

- Figures : Use color-coded DFT models to visualize electron density shifts (avoid excessive structures per ).

- Supplementary Materials : Archive raw NMR spectra, crystallographic CIF files, and computational input files for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.